5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities . The compound’s structure includes a pyrrolidine ring substituted with dimethyl and methylbutyl groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methylbutylamine with dimethyl acetoacetate in the presence of a base can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or distillation. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A similar compound with a different substitution pattern.
Pyrrolizine: Another nitrogen-containing heterocycle with distinct biological activities.
Prolinol: A derivative of pyrrolidine with hydroxyl substitution.
Uniqueness
5,5-Dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of dimethyl and methylbutyl groups can enhance its stability and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
5,5-dimethyl-1-(3-methylbutyl)pyrrolidine-2,4-dione |
InChI |
InChI=1S/C11H19NO2/c1-8(2)5-6-12-10(14)7-9(13)11(12,3)4/h8H,5-7H2,1-4H3 |
InChI Key |
BHYLVNCDGCXQFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)CC(=O)C1(C)C |
Origin of Product |
United States |
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